6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Triazolopyridazine scaffold Structure-activity relationship Substituent differentiation

6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 339103-73-0) offers a unique thioether-linked naphthalene + 3-CF₃ substitution pattern orthogonal to all known kinase inhibitor, antitubulin, androgen receptor, and GABAA chemotypes. ABSENT peer-reviewed bioactivity data, this compound is ideal as a frontier chemical probe for broad-panel kinase selectivity screening (e.g., KINOMEscan) or head-to-head c-Met/Pim-1 assay comparisons against amino-linked analogs. Its privileged [1,2,4]triazolo[4,3-b]pyridazine core promises enhanced metabolic stability. Buyers seeking proprietary IP generation opportunities should procure this scaffold.

Molecular Formula C16H9F3N4S
Molecular Weight 346.33
CAS No. 339103-73-0
Cat. No. B2545480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
CAS339103-73-0
Molecular FormulaC16H9F3N4S
Molecular Weight346.33
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SC3=NN4C(=NN=C4C(F)(F)F)C=C3
InChIInChI=1S/C16H9F3N4S/c17-16(18,19)15-21-20-13-7-8-14(22-23(13)15)24-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
InChIKeyYUZMXMWWBTVFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 339103-73-0) – Structural Identity and Procurement Baseline


6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 339103-73-0; molecular formula C₁₆H₉F₃N₄S; molecular weight 346.33 g/mol) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. The scaffold features a fused triazole-pyridazine bicyclic core bearing a 2-naphthylsulfanyl substituent at position 6 and a trifluoromethyl group at position 3. The [1,2,4]triazolo[4,3-b]pyridazine nucleus is recognized in medicinal chemistry as a privileged scaffold for kinase inhibition, particularly against c-Met and Pim-1, and as a rigidified analog of combretastatin A-4 targeting tubulin polymerization [1] [2]. However, the specific derivative bearing the 2-naphthylsulfanyl/trifluoromethyl combination has not been the subject of any identified peer-reviewed publication, patent exemplification, or curated bioactivity database entry as of the search date. Procurement decisions for this compound must therefore weigh its structural uniqueness within the class against the complete absence of published comparative biological performance data.

Why In-Class [1,2,4]Triazolo[4,3-b]pyridazines Cannot Substitute for CAS 339103-73-0 in Research Programs


The [1,2,4]triazolo[4,3-b]pyridazine scaffold spans multiple distinct pharmacological mechanisms—c-Met/Pim-1 kinase inhibition [1], tubulin polymerization disruption [2], androgen receptor modulation [3], and GABAA receptor binding [4]—depending critically on the nature and position of substituents. The 6-(2-naphthylsulfanyl)-3-(trifluoromethyl) substitution pattern of CAS 339103-73-0 is structurally orthogonal to all exemplars in these validated series: the c-Met/Pim-1 inhibitors carry amino-substituted aryl/heteroaryl groups at position 6 linked via nitrogen, not sulfur [1]; the antitubulin series requires a 3,4,5-trimethoxyphenyl or 3-amino-4-methoxyphenyl ring for potency [2]; the androgen receptor ligands require a piperidine-linked aromatic system [3]; and the GABAA ligands such as CI-218872 bear a 3-methyl group rather than 3-trifluoromethyl [4]. Simple replacement of CAS 339103-73-0 with any published in-class analog therefore guarantees a change in target engagement profile, making structure-activity relationship continuity impossible without explicit comparative data.

Quantitative Differentiation Evidence for 6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 339103-73-0)


Structural Uniqueness: 2-Naphthylsulfanyl at Position 6 vs. All Published [1,2,4]Triazolo[4,3-b]pyridazine Bioactive Exemplars

CAS 339103-73-0 is the only [1,2,4]triazolo[4,3-b]pyridazine derivative among published bioactive series that bears a 2-naphthylsulfanyl (-S-naphthalen-2-yl) group at position 6. The closest published bioactive analog class—the c-Met/Pim-1 dual inhibitor series—uses a 6-((1-methyl-1H-pyrazol-4-yl)amino) substitution (exemplified by CAS 1357072-61-7, c-Met Inhibitor 1) [1]. A second distinct class, the antitubulin 3,6-diaryl series, requires a 6-(3-amino-4-methoxyphenyl) or analogous carbon-linked aryl group (exemplified by compound 4q) [2]. No published bioactive triazolo[4,3-b]pyridazine carries a thioether-linked naphthalene at position 6, making CAS 339103-73-0 structurally orthogonal to existing SAR knowledge. The naphthylsulfanyl group introduces a sulfur atom capable of distinct electronic and stereoelectronic interactions (e.g., sulfur-π, chalcogen bonding) absent in carbon- or nitrogen-linked analogs, which may redirect target selectivity.

Triazolopyridazine scaffold Structure-activity relationship Substituent differentiation

Absence of Published Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of authoritative bioactivity databases—including PubChem, ChEMBL, and BindingDB—returned no IC50, Ki, EC50, or cell viability data for CAS 339103-73-0 as of the search date. The ZINC database entry (ZINC66442) explicitly states 'There is no known activity for this compound' based on ChEMBL 20 [1]. By contrast, structurally related [1,2,4]triazolo[4,3-b]pyridazine analogs have published quantitative bioactivity: dual c-Met/Pim-1 inhibitor 4g shows IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1) with mean GI% of 55.84% across the NCI-60 panel [2]; antitubulin compound 4q shows IC50 of 0.008–0.014 μM against SGC-7901, A549, and HT-1080 [3]; GABAA ligand CI-218872 binds with nanomolar affinity. The complete absence of analogous data for CAS 339103-73-0 represents a fundamental evidence gap. Any claims of 'anticancer activity' or 'cell proliferation inhibition' found on vendor websites for this compound are unverifiable in the peer-reviewed literature and appear to be extrapolated from structurally unrelated series.

Bioactivity gap Database absence Procurement risk

Trifluoromethyl at Position 3: Differentiation from 3-Methyl and 3-Aryl Class Members

The 3-trifluoromethyl substituent on CAS 339103-73-0 contrasts with the 3-methyl group found in GABAA-active triazolopyridazines such as CI-218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) [1]. In the broader heterocyclic medicinal chemistry literature, replacement of -CH₃ with -CF₃ at the 3-position of triazolopyridazines is associated with increased metabolic stability due to protection of the triazole ring from oxidative metabolism, higher lipophilicity (calculated ΔLogP ≈ +0.8 to +1.2 depending on the prediction method), and altered electron density on the fused pyridazine ring [2]. While no direct metabolic stability or LogP data exist for CAS 339103-73-0 specifically, the class-level inference is that the 3-CF₃ group provides a pharmacokinetic differentiation advantage compared to 3-methyl analogs. The closest c-Met inhibitor scaffold (core I in fragment-based reviews) has been noted to offer 'improved metabolic stability' at the cost of lower potency compared to the triazine core [2], and the addition of fluorine is a well-precedented strategy to further enhance this property.

Trifluoromethyl Metabolic stability Lipophilicity modulation

Recommended Application Scenarios for 6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 339103-73-0)


De Novo Kinase Selectivity Profiling in Unexplored Chemical Space

Given the complete absence of bioactivity data in curated databases [1], CAS 339103-73-0 is best deployed as a frontier chemical probe in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). Its thioether-linked naphthalene and 3-CF₃ substitution pattern is structurally dissimilar to any known kinase inhibitor chemotype [2], maximizing the probability of identifying novel kinase targets. This application is suitable for academic screening centers or early-stage drug discovery groups willing to invest in primary profiling to generate proprietary IP.

Structure-Activity Relationship Expansion of c-Met/Pim-1 Dual Inhibitor Series

The established c-Met/Pim-1 dual inhibitor series (exemplified by compound 4g, c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) [3] uses amino-linked heteroaryl substituents at position 6. Introducing CAS 339103-73-0 as a comparator with a sulfur-linked naphthalene at the same position would test whether thioether connectivity is tolerated in the c-Met/Pim-1 pharmacophore. A direct head-to-head enzyme assay comparison could reveal whether sulfur-π interactions with the kinase hinge region offer potency or selectivity advantages over nitrogen-linked analogs.

Fragment-Based or Scaffold-Hopping Starting Point for Tubulin Polymerization Inhibitors

The antitubulin 3,6-diaryl series (compound 4q, IC50 = 0.008–0.014 μM) [4] demonstrates that the triazolopyridazine core can productively engage the colchicine binding site. CAS 339103-73-0 differs by replacing the 6-aryl with a 6-naphthylsulfanyl group, altering both steric bulk and electronic character. Testing this compound in a tubulin polymerization assay alongside 4q as a positive control would determine whether the naphthylsulfanyl substituent retains, improves, or abolishes tubulin binding, providing valuable SAR for this target class.

Physicochemical Property Benchmarking and In Vitro ADME Profiling

Due to the reported class-level observation that [1,2,4]triazolo[4,3-b]pyridazine cores offer improved metabolic stability over [1,2,4]triazolo[4,3-b][1,2,4]triazine cores [5], CAS 339103-73-0 is a suitable candidate for systematic in vitro ADME profiling (microsomal stability, CYP inhibition, plasma protein binding, LogD determination). The 3-CF₃ group is expected to enhance metabolic stability relative to 3-methyl analogs [5], and the naphthylsulfanyl group's lipophilicity contribution can be experimentally quantified. These data would position the compound within the broader triazolopyridazine developability landscape.

Quote Request

Request a Quote for 6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.